molecular formula C17H16BrNO4S B2903199 methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327168-73-9

methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2903199
CAS No.: 1327168-73-9
M. Wt: 410.28
InChI Key: DTAQMPZRHNNVQE-WJDWOHSUSA-N
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Description

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a Z-configured acrylate derivative featuring a 4-bromophenylamino group and a 4-methylphenylsulfonyl moiety. This compound belongs to a class of acrylates known for their applications in agrochemical and pharmaceutical research due to their structural versatility and reactivity . The sulfonyl group enhances electron-withdrawing properties, while the bromine atom may contribute to bioactivity, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name

methyl (Z)-3-(4-bromoanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-12-3-9-15(10-4-12)24(21,22)16(17(20)23-2)11-19-14-7-5-13(18)6-8-14/h3-11,19H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQMPZRHNNVQE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Br)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.

    Esterification: The intermediate is then subjected to esterification with methyl acrylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenyl groups contribute to its binding affinity and reactivity with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate C₁₇H₁₅BrN₂O₄S ~423.3 (calc.) 4-Br, 4-Me-C₆H₄-SO₂ Z-configuration; potential H-bonding N/A
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate C₁₇H₁₆ClNO₅S 381.8 4-Cl, 4-OMe-C₆H₄-SO₂ Methoxy group enhances electron-donation
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate C₁₇H₁₆ClNO₅S 381.8 Positional swap of sulfonyl/amino Altered electronic effects; similar molecular weight
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate C₂₁H₂₃NO₆S 417.5 Benzodioxol, tert-butyl Increased lipophilicity; bulky substituent

Key Observations :

  • Halogen Effects : Replacing bromine (Br) with chlorine (Cl) reduces molecular weight (~381.8 vs. ~423.3) and alters electronic properties. Chlorine’s smaller size and lower electronegativity may affect binding interactions in biological systems .
  • Substituent Position: Swapping sulfonyl and amino group positions ( vs.
  • Bulkier Groups : The tert-butyl group in increases molecular weight (417.5) and lipophilicity, likely enhancing membrane permeability .

Stereochemical and Crystallographic Comparisons

Table 2: Crystallographic Data for Selected Analogues

Compound Dihedral Angle (°) Hydrogen Bonding π-π Interactions (Å) Melting Point (°C) References
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate 82.9 Intramolecular C–H⋯O (S(7) motif) 3.984 N/A
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic acid (C1) N/A N/A N/A 234.9–236.2

Key Observations :

  • Hydrogen Bonding : Intramolecular C–H⋯O bonds in stabilize the S(7) motif, a feature likely shared with the main compound due to the sulfonyl group .
  • Thermal Stability : The high melting point of C1 (234.9–236.2°C) suggests strong crystalline packing, possibly due to hydroxyl group participation in H-bonding .

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